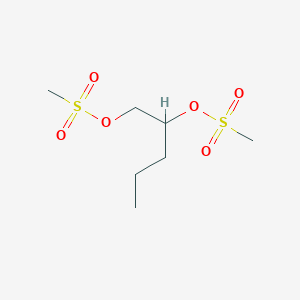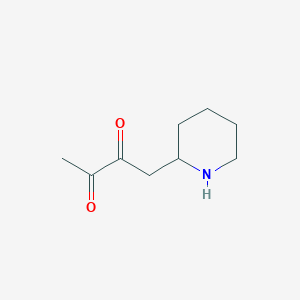
1-(Piperidin-2-yl)butane-2,3-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(Piperidin-2-yl)butane-2,3-dione is an organic compound with the molecular formula C₉H₁₅NO₂ It is characterized by the presence of a piperidine ring attached to a butane-2,3-dione moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
1-(Piperidin-2-yl)butane-2,3-dione can be synthesized through several methods. One common approach involves the reaction of piperidine with butane-2,3-dione under controlled conditions. The reaction typically requires a catalyst and may be carried out in an inert atmosphere to prevent oxidation. The reaction conditions, such as temperature and solvent, can significantly influence the yield and purity of the product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods often utilize optimized reaction conditions to maximize efficiency and minimize waste. The use of automated systems and advanced purification techniques, such as chromatography, ensures the consistent quality of the final product.
Análisis De Reacciones Químicas
Types of Reactions
1-(Piperidin-2-yl)butane-2,3-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides or other derivatives.
Reduction: Reduction reactions can convert the dione moiety into alcohols or other reduced forms.
Substitution: The piperidine ring can undergo substitution reactions, where one or more hydrogen atoms are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like halogens or alkylating agents can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
Aplicaciones Científicas De Investigación
1-(Piperidin-2-yl)butane-2,3-dione has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound can be employed in the study of enzyme interactions and metabolic pathways.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism by which 1-(Piperidin-2-yl)butane-2,3-dione exerts its effects involves interactions with various molecular targets. The piperidine ring can interact with biological receptors, while the dione moiety can participate in redox reactions. These interactions can modulate biochemical pathways and influence cellular functions.
Comparación Con Compuestos Similares
Similar Compounds
1-(Pyridin-2-yl)butane-2,3-dione: Similar in structure but with a pyridine ring instead of a piperidine ring.
1-(Morpholin-2-yl)butane-2,3-dione: Contains a morpholine ring, offering different chemical properties.
Uniqueness
1-(Piperidin-2-yl)butane-2,3-dione is unique due to its specific combination of a piperidine ring and a butane-2,3-dione moiety. This structure imparts distinct chemical reactivity and biological activity, making it valuable for various applications.
Propiedades
Fórmula molecular |
C9H15NO2 |
|---|---|
Peso molecular |
169.22 g/mol |
Nombre IUPAC |
1-piperidin-2-ylbutane-2,3-dione |
InChI |
InChI=1S/C9H15NO2/c1-7(11)9(12)6-8-4-2-3-5-10-8/h8,10H,2-6H2,1H3 |
Clave InChI |
XVDZDVFNCGLNPZ-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)C(=O)CC1CCCCN1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-Bromo-1-[(1-methylcyclopentyl)methyl]-1H-pyrazol-3-amine](/img/structure/B13061245.png)
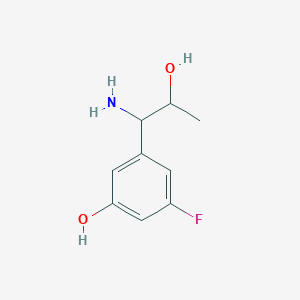
![10-[(Z)-2-(dimethylamino)ethenyl]-2,3,7,11-tetraazatricyclo[7.4.0.0^{2,6}]trideca-1(9),3,5,7,10,12-hexaene-5-carbonitrile](/img/structure/B13061251.png)
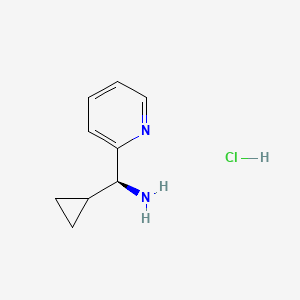
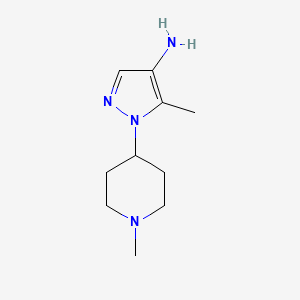
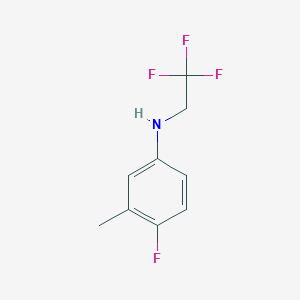
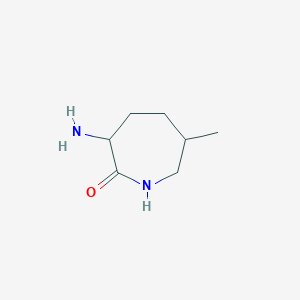
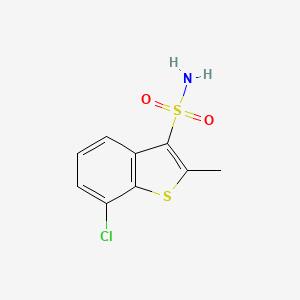
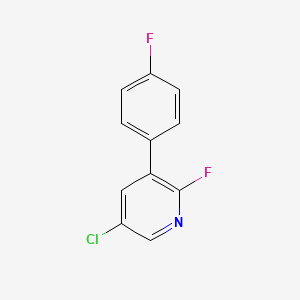
![8-[(Z)-2-[1-(4-chlorophenyl)ethylidene]hydrazin-1-yl]quinolinehydrochloride](/img/structure/B13061290.png)
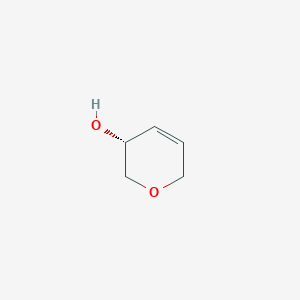
![6-chloro-3,4-dihydropyrido[2,3-b]pyrazin-2(1H)-one](/img/structure/B13061297.png)
